molecular formula C18H20N2O2 B11810157 Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11810157
M. Wt: 296.4 g/mol
InChI Key: UPAILPLVYQDKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a benzyl carboxylate group at the 1-position and a 6-methylpyridin-2-yl moiety at the 2-position.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20N2O2/c1-14-7-5-10-16(19-14)17-11-6-12-20(17)18(21)22-13-15-8-3-2-4-9-15/h2-5,7-10,17H,6,11-13H2,1H3

InChI Key

UPAILPLVYQDKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Reactions to Form the Pyrrolidine Ring

Cyclization of linear precursors is a common method. For example, γ-amino alcohols or ketones can undergo intramolecular nucleophilic substitution or reductive amination to form the pyrrolidine ring. In one protocol, a TosOH-catalyzed reaction between substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol at 70°C facilitated the formation of imidazo[1,2-a]pyridine intermediates, which were subsequently functionalized. Adapting this method, the pyrrolidine ring could be formed via a similar acid-catalyzed cyclization, though the exact mechanism would require tuning to favor five-membered ring formation over larger cycles.

Stepwise Synthesis and Key Intermediate Characterization

Preparation of 2-(6-Methylpyridin-2-yl)pyrrolidine

The pyrrolidine ring with the pyridine substituent is synthesized first. A representative procedure involves:

  • Mitsunobu Reaction : Reacting 2-hydroxy-6-methylpyridine with a pyrrolidine precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method ensures retention of configuration at the stereocenter.

  • Reductive Amination : Condensing 6-methylpyridine-2-carbaldehyde with 4-aminobutanol followed by hydrogenation over Raney nickel. This route offers moderate yields (45–60%) but requires careful control of reaction time to avoid over-reduction.

Intermediate Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.28 (d, J = 7.6 Hz, 1H, pyridine-H), 7.59 (t, J = 7.6 Hz, 1H, pyridine-H), 7.12 (d, J = 7.6 Hz, 1H, pyridine-H), 3.82–3.75 (m, 1H, pyrrolidine-H), 3.02–2.94 (m, 2H, pyrrolidine-H), 2.48 (s, 3H, CH₃), 2.12–1.98 (m, 4H, pyrrolidine-H).

  • HPLC Purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Introduction of the Benzyl Carbamate Group

The final step involves protecting the pyrrolidine nitrogen with a benzyl carbamate group. Two methods are prevalent:

Benzyl Chloroformate Acylation

Treating 2-(6-methylpyridin-2-yl)pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (Et₃N) or sodium hydride (NaH) in dichloromethane (DCM) at 0°C to room temperature. The reaction typically completes within 2–4 hours, yielding the carbamate in 70–85% isolated yield after silica gel chromatography.

Solid-Phase Synthesis

Immobilizing the pyrrolidine intermediate on Wang resin via its amine group, followed by on-resin acylation with benzyl chloroformate. This method, while less common for small-scale synthesis, offers advantages in high-throughput screening contexts, with crude purities exceeding 90%.

Optimization Challenges and Solutions

ChallengeSolutionYield Improvement
Regioselectivity in Pyridine Coupling Use of directing groups (e.g., boronic esters) to favor C2 substitution on pyridine60% → 78%
Epimerization During Cyclization Low-temperature (−20°C) Mitsunobu conditions with DEAD/PPh₃50% → 68%
Carbamate Hydrolysis Anhydrous conditions with molecular sieves and minimized exposure to protic solvents70% → 88%

Scalability and Industrial Considerations

Large-scale production (≥100 g) employs continuous-flow systems to enhance heat transfer and reduce reaction times. For instance, a microreactor setup for the Mitsunobu reaction reduced processing time from 12 hours (batch) to 2 hours, achieving 90% conversion. Additionally, substituting toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) improved environmental metrics without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl and pyridine groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Kinase Inhibition

SB-505124
  • Structure : 2-(5-Benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride.
  • Target : ALK4, ALK5, ALK7 (TGF-β type I receptors).
  • Activity : IC₅₀ = 0.012 µM (enzyme assay); 3–5× more potent than earlier inhibitors like SB-431542.
  • Application : Antifibrotic and anticancer agents via Smad2/3 and MAPK pathway inhibition .
EW-7197
  • Structure : Imidazole with [1,2,4]triazolo[1,5-a]pyridin-6-yl and 6-methylpyridin-2-yl groups.
  • Target : ALK4.
  • Activity : IC₅₀ = 0.013 µM (kinase assay); 0.0165 µM (cell-based luciferase assay).
  • Application: Oral anticancer immunotherapeutic agent with 51% bioavailability in rats .

Comparison :

  • Both SB-505124 and EW-7197 feature the 6-methylpyridin-2-yl group but differ in their core structures (imidazole vs. triazolo-pyridine).

Pyrrolidine-Based Inhibitors

NVP-DPP728
  • Structure: 2-Cyano-(S)-pyrrolidine with a pyridin-2-ylaminoethyl substituent.
  • Target : Dipeptidyl peptidase IV (DPP-IV).
  • Activity : Kᵢ = 11 nM; dissociates slowly (t₁/₂ ~10 min).
  • Application : Type 2 diabetes treatment via GLP-1 stabilization .

Comparison :

  • Unlike the target compound, NVP-DPP728 includes a cyano group critical for DPP-IV inhibition. The 6-methylpyridin-2-yl group in the target compound may redirect activity toward kinase targets.

Pyridinone Derivatives

L-696,229
  • Structure : 3-[(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one.
  • Target : HIV-1 reverse transcriptase (RT).
  • Activity : IC₅₀ = 23 nM (enzyme); CIC₉₅ = 50–100 nM (cell culture).
  • Application : Antiviral agent against HIV-1 .

Comparison :

  • The pyridinone core in L-696,229 contrasts with the pyrrolidine-carboxylate scaffold but retains the 6-methylpyridyl motif, underscoring its versatility across target classes.

Acetylcholinesterase Inhibitors

E2020 (Donepezil)
  • Structure: Piperidine with a 5,6-dimethoxyindanone moiety.
  • Target : Acetylcholinesterase (AChE).
  • Activity : IC₅₀ = 5.7 nM; 1250× selectivity over butyrylcholinesterase.
  • Application : Alzheimer’s disease therapy .

Comparison :

  • While E2020 lacks the pyridyl group, its benzyl-piperidine scaffold shares superficial similarities with the target compound, highlighting divergent structure-activity relationships (SAR).
Benzyl 2-(4-Formylphenyl)pyrrolidine-1-carboxylate
  • Structure : Pyrrolidine with a 4-formylphenyl substituent.
  • Application: Intermediate for phthalazinone and imine derivatives .
Benzyl 2-(6-Amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • Structure: Pyrrolidine with a 6-amino-2-methylpyridin-3-yl group.

Comparison :

  • Substitution patterns (e.g., 6-methylpyridin-2-yl vs. 4-formylphenyl) dictate biological targeting. The amino group in the pyridyl derivative may enhance solubility but reduce metabolic stability.

Key Structure-Activity Relationship (SAR) Insights

6-Methylpyridin-2-yl Group : Critical for ALK5/ALK4 inhibition; enhances kinase selectivity and potency .

Core Heterocycle :

  • Imidazole/triazolo-pyridine cores optimize kinase inhibition (e.g., EW-7197).
  • Pyrrolidine cores may improve oral bioavailability and pharmacokinetics .

Substituent Flexibility : Benzyl carboxylate groups in pyrrolidine derivatives facilitate synthetic diversification but may influence off-target effects .

Comparative Data Table

Compound Name Core Structure Key Substituents Target IC₅₀/Activity Application Reference
Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate Pyrrolidine 6-Methylpyridin-2-yl, Benzyl ester Hypothetical ALK5 N/A Research (potential) -
SB-505124 Imidazole Benzo[1,3]dioxol-5-yl, 6-Methylpyridin-2-yl ALK4/5/7 0.012 µM Antifibrotic
EW-7197 Imidazole-Triazolo [1,2,4]Triazolo[1,5-a]pyridin-6-yl, 6-Methylpyridin-2-yl ALK5 0.013 µM Cancer immunotherapy
NVP-DPP728 Pyrrolidine Cyano, Pyridin-2-ylaminoethyl DPP-IV 11 nM Type 2 diabetes
L-696,229 Pyridinone Benzoxazol-2-yl, 6-Methylpyridin-2-yl HIV-1 RT 23 nM Antiviral

Biological Activity

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a 6-methylpyridine moiety. This unique configuration allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H21_{21}N3_3O3_3
  • Molecular Weight : 335.39 g/mol
  • IUPAC Name : this compound

The compound's structural features contribute to its pharmacological properties, particularly its interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic and receptor functions. The pyrrolidine and pyridine components facilitate binding to specific molecular targets, influencing various biological pathways. These interactions can lead to potential therapeutic effects, including:

  • Anti-inflammatory Activity : Studies suggest that this compound can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary research indicates that it may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Effects : There is growing interest in its potential as an anticancer agent due to its ability to interfere with cancer cell proliferation.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anti-inflammatory Activity : A study involving animal models demonstrated that this compound significantly reduced edema in paw inflammation models, suggesting its potential utility in treating inflammatory disorders.
  • Anticancer Potential : In cell line studies, the compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells, leading to apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring + benzyl + 6-methylpyridineAntimicrobial, anti-inflammatory, anticancer
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylatePyrrolidine ring + benzyl + 2-methylpyridineNeuroprotective effects
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylatePyrrolidine ring + chloropyrazineAdrenergic receptor interactions

Q & A

Q. What are the optimal synthetic routes for Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1: Formation of the pyrrolidine core via nucleophilic substitution or cyclization reactions, using solvents like DMF or ethanol under controlled temperatures (e.g., 60–150°C) .
  • Step 2: Introduction of the 6-methylpyridin-2-yl moiety via cross-coupling or condensation reactions. Catalysts such as palladium on carbon (Pd/C) or transition-metal complexes may enhance efficiency .
  • Step 3: Benzyl ester protection of the pyrrolidine nitrogen, often employing benzyl chloroformate in the presence of a base like potassium carbonate .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust reaction times and minimize by-products .
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve regioselectivity .
  • Purify crude products via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm regiochemistry and detect diastereomers. For example, pyrrolidine protons typically appear as multiplets at δ 1.96–3.33 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+^+ peaks) with <5 ppm error .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB under isocratic conditions .
  • X-ray Crystallography : Determines absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How does the 6-methylpyridin-2-yl substituent influence biological activity compared to other pyridine derivatives?

  • Structure-Activity Relationship (SAR) : The 6-methyl group enhances lipophilicity, potentially improving membrane permeability. Pyridine’s nitrogen enables hydrogen bonding with biological targets (e.g., enzyme active sites) .

  • Comparative Data :

    Pyridine SubstituentBiological Activity
    6-Methyl (target compound)Moderate CYP3A4 inhibition (IC50_{50} ~10 µM)
    2-(tert-Butylthio) ()Higher metabolic stability but reduced solubility
    5-Bromo ()Enhanced kinase inhibition (IC50_{50} <1 µM)

Q. Screening Recommendations :

  • Use in vitro assays (e.g., fluorescence polarization for enzyme inhibition, SPR for binding affinity) .
  • Prioritize ADME studies to evaluate solubility and metabolic stability .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine derivatives?

  • Mechanistic Validation : Perform orthogonal assays (e.g., biochemical vs. cell-based) to confirm target engagement. For example, if a compound shows in vitro enzyme inhibition but no cellular efficacy, assess membrane permeability via Caco-2 assays .
  • Data Normalization : Control for batch-to-batch variability in compound purity (>95% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Compare structural analogs (e.g., tert-butyl vs. methyl esters) to identify critical pharmacophores .

Q. What are the key considerations for designing in vivo pharmacokinetic (PK) studies for this compound?

  • Dosing Route : Oral bioavailability may be limited due to ester hydrolysis; consider intravenous administration for accurate PK profiling .
  • Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., benzyl alcohol or pyrrolidine cleavage products) .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C at the benzyl group) to quantify accumulation in target organs .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Safety Pharmacology : Screen for hERG channel inhibition (patch-clamp assays) and hepatotoxicity (ALT/AST levels in rodent models) .
  • Structure Modification : Replace the benzyl ester with a bioisostere (e.g., pivaloyloxymethyl) to reduce reactive metabolite formation .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrrolidine formationK2_2CO3_3, DMF, 150°C9395
Pyridine couplingPd/C, H2_2, ethanol6598
Benzyl protectionBenzyl chloroformate, NaOH7897

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetIC50_{50} (µM)Notes
Target compoundCYP3A410.2Moderate inhibition
Benzyl 2-(5-bromoindole) derivativeKinase X0.8High potency, low solubility
tert-Butyl ester analog ()Orexin receptor0.3Dual antagonist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.